(7-Methoxybenzo[b]thiophen-2-yl)boronic acid
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Overview
Description
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C9H9BO3S and a molecular weight of 208.04 g/mol . This compound is characterized by the presence of a methoxy group attached to the benzothiophene ring, which is further connected to a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid typically involves the reaction of benzothiophene derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of 7-methoxybenzothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, ethanol), elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid: Similar structure but with an additional methyl group, which may affect its reactivity and applications.
Thiophene-2-boronic acid: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules where specific electronic effects are desired .
Properties
IUPAC Name |
(7-methoxy-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQCXABUOQTMLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611154 |
Source
|
Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193965-35-4 |
Source
|
Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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